N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide
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Overview
Description
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl and chloro groups: These groups can be introduced through substitution reactions.
Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-5-phenylisoxazole-3-carboxamide: can be compared with other isoxazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O4S/c20-15-8-7-14(11-17(15)23-9-4-10-28(23,25)26)21-19(24)16-12-18(27-22-16)13-5-2-1-3-6-13/h1-3,5-8,11-12H,4,9-10H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWBWTVURXTISH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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